molecular formula C13H9ClN2O4 B2962484 N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide CAS No. 109598-78-9

N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide

Cat. No.: B2962484
CAS No.: 109598-78-9
M. Wt: 292.68
InChI Key: WIOATIZNIWMZNX-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide is an organic compound characterized by the presence of a chloro and nitro group on a phenyl ring, along with a hydroxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide typically involves the reaction of 4-chloro-3-nitroaniline with salicylic acid or its derivatives under specific conditions. One common method includes the use of acetic acid as a catalyst at elevated temperatures (around 115°C) for an extended period (up to 72 hours) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products include substituted phenyl derivatives depending on the nucleophile used.

    Reduction: The major product is the corresponding amine derivative.

    Oxidation: The major product is the corresponding ketone or aldehyde derivative.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O4/c14-10-6-5-8(7-11(10)16(19)20)15-13(18)9-3-1-2-4-12(9)17/h1-7,17H,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOATIZNIWMZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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